molecular formula C17H14Br4N2O4 B15020727 N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide

Cat. No.: B15020727
M. Wt: 629.9 g/mol
InChI Key: NBDKTPKNFSMYRG-GEVRCRHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is a complex organic compound characterized by its multiple bromine, hydroxyl, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide typically involves the condensation of 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde with 2-(2,6-dibromo-4-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups enable it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
  • N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
  • N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Uniqueness

N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is unique due to its specific combination of bromine, hydroxyl, methoxy, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14Br4N2O4

Molecular Weight

629.9 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylideneamino]-2-(2,6-dibromo-4-methylphenoxy)acetamide

InChI

InChI=1S/C17H14Br4N2O4/c1-8-3-10(18)16(11(19)4-8)27-7-13(24)23-22-6-9-5-12(20)17(26-2)14(21)15(9)25/h3-6,25H,7H2,1-2H3,(H,23,24)/b22-6+

InChI Key

NBDKTPKNFSMYRG-GEVRCRHISA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)OC)Br)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)OC)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.